molecular formula C8H6F3NO2 B1455874 2-(Difluoromethoxy)-5-fluorobenzamide CAS No. 1240256-77-2

2-(Difluoromethoxy)-5-fluorobenzamide

Cat. No.: B1455874
CAS No.: 1240256-77-2
M. Wt: 205.13 g/mol
InChI Key: YVAGFUXIMXZUHA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzamide is an organic compound characterized by the presence of difluoromethoxy and fluorobenzamide functional groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and improved physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-fluorobenzamide typically involves the introduction of the difluoromethoxy group into a benzamide framework. One common method includes the reaction of 2-hydroxy-5-fluorobenzamide with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethoxy)-5-fluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-5-fluorobenzamide
  • 2-(Difluoromethoxy)-4-fluorobenzamide
  • 2-(Difluoromethoxy)-5-chlorobenzamide

Comparison: 2-(Difluoromethoxy)-5-fluorobenzamide is unique due to the specific positioning of the difluoromethoxy and fluorine groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGFUXIMXZUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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